molecular formula C22H22ClFN4O3 B2537145 3-[(4-chlorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide CAS No. 1021101-62-1

3-[(4-chlorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide

Cat. No.: B2537145
CAS No.: 1021101-62-1
M. Wt: 444.89
InChI Key: WQYXJVRXXBAXQP-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique spirocyclic structure, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the chlorophenyl and fluoromethylphenyl groups: These groups are introduced via nucleophilic substitution reactions.

    Final coupling and purification: The final product is obtained through coupling reactions followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NaOH, NH3) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-[(4-chlorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-chlorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)-2,4-dioxo-1,3,8-triazaspiro[45]decane-8-carboxamide is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN4O3/c1-14-2-7-17(12-18(14)24)25-20(30)27-10-8-22(9-11-27)19(29)28(21(31)26-22)13-15-3-5-16(23)6-4-15/h2-7,12H,8-11,13H2,1H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYXJVRXXBAXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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